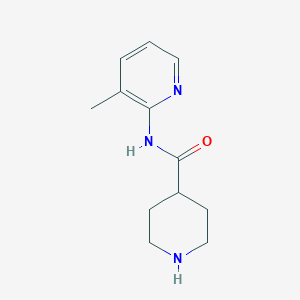

N-(3-methylpyridin-2-yl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(3-methylpyridin-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-9-3-2-6-14-11(9)15-12(16)10-4-7-13-8-5-10/h2-3,6,10,13H,4-5,7-8H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALKIJXYAIIASF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635045 | |

| Record name | N-(3-Methylpyridin-2-yl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110105-98-1 | |

| Record name | N-(3-Methylpyridin-2-yl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of N-(3-methylpyridin-2-yl)piperidine-4-carboxamide involves several steps. One common synthetic route includes the reaction of 3-methylpyridine with piperidine-4-carboxylic acid under specific reaction conditions . The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

N-(3-methylpyridin-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(3-methylpyridin-2-yl)piperidine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-methylpyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its effects in various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Analogs

Below is a comparative analysis of N-(3-methylpyridin-2-yl)piperidine-4-carboxamide and its analogs, focusing on substituent variations, synthesis yields, and biological activities.

Table 1: Key Structural Analogs and Their Properties

Key Structural Insights

- Pyridine Substituent Position : The 3-methylpyridin-2-yl group in the target compound may enhance solubility compared to 6-methyl derivatives (e.g., N-(6-methylpyridin-2-yl)piperidine-4-carboxamide ) due to reduced steric hindrance .

- Anti-Angiogenic vs. Antiviral Activity: Pyrimidine-amino-phenyl substituents (Compound 8) favor anti-angiogenic activity, while indole-carbonyl groups (Compound 27g) optimize antiviral effects .

- Impact of Sulfonyl Groups : Bulky sulfonyl groups (e.g., in 4–9 ) reduce synthesis yields but improve target selectivity in pain management .

Biological Activity

N-(3-methylpyridin-2-yl)piperidine-4-carboxamide, also known as its dihydrochloride salt form, has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the modulation of serotonin receptors. This article explores its biological activity, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following features:

- Molecular Formula : C₁₂H₁₇N₃O

- Molar Mass : 219.28 g/mol

- Functional Groups : Contains a piperidine ring, a carboxamide group, and a 3-methylpyridine moiety.

This compound's structure suggests a high potential for interaction with various biological targets, particularly neurotransmitter receptors.

1. Serotonin Receptor Agonism

Research indicates that this compound dihydrochloride acts as a potential agonist for serotonin receptors , specifically the 5-HT1F subtype. This receptor is implicated in various conditions, including migraines and depression. The compound's ability to modulate serotonin pathways suggests it could be beneficial in treating these disorders.

2. Neurochemical Modulation

The compound has been studied for its effects on neuronal signaling and neurochemical pathways. It shows promise in influencing neuronal activity, which may lead to therapeutic effects in neuropsychiatric conditions. Interaction studies have focused on its binding affinity to serotonin receptors and other neurochemical targets, which are crucial for understanding its pharmacological profile.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals diverse biological activities. The table below summarizes key compounds related to this compound:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| N-(4-pyridinyl)piperidine-4-carboxamide | Similar piperidine core | Potential anti-inflammatory effects |

| N-(2-pyridinyl)piperidine-4-carboxamide | Different pyridine substitution | Antidepressant activity |

| N-(3-fluoropyridin-2-yl)piperidine | Fluorinated variant | Enhanced receptor selectivity |

This comparison highlights the unique receptor interactions of this compound and its potential therapeutic applications.

Case Study: Analgesic Activity

A study compared the analgesic effects of N-(3-methylpyridin-2-yl)-2-(4′-isobutylphenyl)propionamide (ibu-am5) with traditional NSAIDs like diclofenac. The results indicated that ibu-am5 exhibited significantly greater efficacy in models of visceral pain, suggesting that compounds with similar structures may enhance pain management strategies while reducing side effects associated with conventional analgesics .

In Vitro Studies

In vitro studies have demonstrated that derivatives of piperidine compounds exhibit varying degrees of biological activity against different targets. For example, modifications in substituents on the piperidine ring can significantly alter the potency and selectivity towards specific receptors or enzymes involved in pain pathways .

Q & A

Q. What are the standard synthetic routes for N-(3-methylpyridin-2-yl)piperidine-4-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Step 1 : Preparation of the pyridine-2-yl precursor via nucleophilic substitution or coupling reactions. For example, palladium-catalyzed cross-coupling can introduce the 3-methylpyridin-2-yl group .

- Step 2 : Formation of the piperidine-4-carboxamide core. This may involve cyclization of a substituted piperidine intermediate or coupling with a carboxamide derivative.

- Step 3 : Amide bond formation between the pyridine and piperidine moieties. Coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) are used to activate carboxylic acids for amidation .

- Optimization : Microwave-assisted synthesis can enhance reaction efficiency and yield for pyrimidine derivatives .

Q. How is the compound characterized to confirm its structural integrity?

- Methodological Answer : Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of the amide bond, piperidine ring protons, and methylpyridin-2-yl substituents. For example, the methyl group on pyridine appears as a singlet in 1H NMR .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 299.334 for C15H17N5O2) .

- X-ray Crystallography : Resolves bond lengths and angles in the piperidine-carboxamide framework, critical for structure-activity relationship (SAR) studies .

Q. What are the primary biological targets or applications of this compound?

- Methodological Answer : While direct data on the compound is limited, structurally analogous piperidine-carboxamides show:

- Enzyme Inhibition : Interaction with enzymes like fatty acid amide hydrolase (FAAH) via competitive binding. For example, (R)- and (S)-isomers of similar compounds exhibit IC50 values in the micromolar range (e.g., 0.59–0.99 µM) .

- Antiviral Activity : Derivatives interfere with viral RNA synthesis, as seen in studies on human coronaviruses .

- Cancer Research : Piperidine scaffolds are explored for antiproliferative effects, particularly against leukemia cells .

Advanced Research Questions

Q. How can researchers optimize the compound’s bioavailability for in vivo studies?

- Methodological Answer : Strategies include:

- Linker Modification : Introducing hydrophilic groups (e.g., hydroxyl or amino) to the piperidine ring to improve solubility. For instance, replacing the 3-methyl group with a hydroxypropyl substituent enhances water solubility .

- Prodrug Design : Masking the amide group with labile protecting groups (e.g., esters) to increase membrane permeability, followed by enzymatic cleavage in vivo.

- Pharmacokinetic Profiling : Conducting ADMET (absorption, distribution, metabolism, excretion, toxicity) assays early in development to identify metabolic hotspots (e.g., cytochrome P450 interactions) .

Q. How can contradictions in biological activity data between structural analogs be resolved?

- Methodological Answer :

- Comparative SAR Analysis : Systematically vary substituents (e.g., pyridine vs. morpholine groups) and measure activity changes. For example, replacing the pyridin-2-yl group with a triazolo-pyridazine moiety alters bromodomain binding affinity .

- Stereochemical Profiling : Separate (R)- and (S)-isomers via chiral chromatography and test individually. In FAAH inhibition studies, (S)-isomers of carboxamide derivatives often show higher potency than (R)-isomers .

- Molecular Dynamics Simulations : Model ligand-receptor interactions to identify steric or electronic clashes. For instance, docking studies reveal how substituents occupy hydrophobic pockets in FAAH’s acyl-chain binding channel .

Q. What computational approaches predict the compound’s interaction with novel biological targets?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to screen against targets (e.g., bromodomains or viral proteases). Focus on hydrogen bonding between the carboxamide group and catalytic residues .

- Free Energy Perturbation (FEP) : Calculate binding free energy differences for analogs to prioritize synthesis. For example, FEP can predict how methyl vs. chloro substituents affect binding to SARS-CoV-2 main protease .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts. These correlate with membrane permeability and target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.